molecular formula C13H15NOS B1443993 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline CAS No. 1339816-93-1

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline

Cat. No.: B1443993
CAS No.: 1339816-93-1
M. Wt: 233.33 g/mol
InChI Key: LCMXLCYRTZOKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline is a chemical compound that belongs to the class of anilines. It has a molecular formula of C13H15NO2S and is known for its potential therapeutic and industrial applications. This compound has gained significant attention in scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline typically involves the reaction of 4-methyl-3-nitroaniline with 2-(thiophen-3-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[2-(thiophen-2-yl)ethoxy]aniline
  • 4-Methyl-3-[2-(furan-3-yl)ethoxy]aniline
  • 4-Methyl-3-[2-(pyridin-3-yl)ethoxy]aniline

Uniqueness

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-methyl-3-(2-thiophen-3-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-10-2-3-12(14)8-13(10)15-6-4-11-5-7-16-9-11/h2-3,5,7-9H,4,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXLCYRTZOKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.